N-(2,2-dimethoxyethyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine
Description
This compound features a pyrimidin-4-amine core substituted with a 3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl group at position 5 and a 2,2-dimethoxyethylamine group at position 4. The 1,2,4-oxadiazole moiety is a heterocyclic ring known for enhancing metabolic stability and binding affinity in medicinal chemistry, while the dimethoxyethyl group may improve solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O3/c1-23-13(24-2)8-19-14-11(7-18-9-20-14)16-21-15(22-25-16)10-5-3-4-6-12(10)17/h3-7,9,13H,8H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYVQSTXTUURBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=NC=NC=C1C2=NC(=NO2)C3=CC=CC=C3F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,2-dimethoxyethyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a pyrimidine core and an oxadiazole moiety, which are known for their biological activity. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of this compound is . The compound features several functional groups that contribute to its biological properties:
| Component | Structure |
|---|---|
| Pyrimidine Core | Pyrimidine |
| Oxadiazole Group | Oxadiazole |
| Dimethoxyethyl Group | Dimethoxyethyl |
Synthesis
The synthesis of this compound involves multiple steps, typically beginning with the formation of the pyrimidine ring followed by the introduction of the oxadiazole and fluorophenyl groups. Key steps include:
- Formation of Pyrimidine Ring : Utilizing appropriate precursors under controlled conditions.
- Introduction of Oxadiazole : Employing cyclization reactions with suitable reagents.
- Fluorophenyl Substitution : Achieved through electrophilic aromatic substitution methods.
These reactions require precise control over conditions such as temperature and solvent choice to optimize yield and purity.
The biological activity of this compound is hypothesized to involve interaction with specific biological targets. The presence of the oxadiazole and pyrimidine structures suggests potential activity against various enzymes and receptors involved in cellular signaling pathways.
Case Studies and Research Findings
-
Antitumor Activity : A study evaluated a series of oxadiazole derivatives for their anti-tumor properties. Compounds similar to this compound showed promising results against human cancer cell lines with IC50 values indicating significant growth inhibition .
Compound IC50 (μM) Cell Line Compound 1 1.09 MCF-7 Compound 2 1.51 EGFR - EGFR Inhibition : The compound's structural similarity to known EGFR inhibitors suggests it may also function as an EGFR antagonist. Computational docking studies indicated favorable binding interactions with the EGFR active site .
- Pharmacological Profiling : Further pharmacological evaluations demonstrated that derivatives of this compound exhibited varied activities against different biological targets, highlighting its versatility in medicinal applications .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Properties
*Calculated based on analogous structures.
- Solubility: The dimethoxyethyl group in the target compound likely enhances aqueous solubility compared to U7/U8 (trifluoromethyl) and MA2 (quinoline-propyl).
- Metabolic Stability : The 1,2,4-oxadiazole ring and ether linkages resist enzymatic degradation, similar to MA2 and U7/U6.
Structure-Activity Relationships (SAR)
- Oxadiazole Ring : Critical for bioactivity across all analogs, likely due to hydrogen bonding and π-π stacking with targets.
- Fluorophenyl Substitution : Enhances lipophilicity and target affinity (common in MA2, C22, and the target compound).
- N-Substituents: Dimethoxyethyl: May reduce toxicity and improve CNS penetration compared to pyridinylmethyl (CAS 2034446-56-3) or halogenated benzyl groups (U7/U8).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
